molecular formula C21H18O4 B8796409 Benzyl 4-(benzyloxy)-3-hydroxybenzoate

Benzyl 4-(benzyloxy)-3-hydroxybenzoate

Cat. No.: B8796409
M. Wt: 334.4 g/mol
InChI Key: VJEWLMHAPKBHFM-UHFFFAOYSA-N
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Description

Benzyl 4-(benzyloxy)-3-hydroxybenzoate is a benzoic acid derivative featuring a benzyl ester group at the carboxylic acid position (C-1), a benzyl ether substituent at the C-4 position, and a hydroxyl group at C-3. This compound belongs to a class of aromatic esters with applications in organic synthesis, pharmaceutical intermediates, and materials science. The presence of dual benzyl groups enhances lipophilicity, while the hydroxyl group introduces hydrogen-bonding capability, influencing solubility and reactivity.

Properties

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

benzyl 3-hydroxy-4-phenylmethoxybenzoate

InChI

InChI=1S/C21H18O4/c22-19-13-18(21(23)25-15-17-9-5-2-6-10-17)11-12-20(19)24-14-16-7-3-1-4-8-16/h1-13,22H,14-15H2

InChI Key

VJEWLMHAPKBHFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at C-3 (hydroxy vs. methoxy) and ester groups (benzyl vs. methyl).

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
Benzyl 4-(benzyloxy)-3-hydroxybenzoate (Target) C₂₁H₁₈O₅ 350.36 4-OBz, 3-OH, 1-OBz Polar due to -OH; moderate lipophilicity
Benzyl 4-(benzyloxy)-3-methoxybenzoate C₂₂H₂₀O₄ 348.40 4-OBz, 3-OCH₃, 1-OBz Higher lipophilicity; reduced H-bonding
4-(Benzyloxy)-3-hydroxybenzoic acid C₁₄H₁₂O₄ 244.24 4-OBz, 3-OH, 1-COOH Higher aqueous solubility (acidic)
Methyl 4-benzyloxy-3-methoxybenzoate C₁₆H₁₆O₄ 272.29 4-OBz, 3-OCH₃, 1-OCH₃ Lower molecular weight; increased volatility
Benzyl 4-benzyloxy-2,3-dihydroxy-6-methylbenzoate C₂₂H₂₀O₅ 376.39 4-OBz, 2,3-diOH, 6-CH₃, 1-OBz Enhanced polarity; steric hindrance

Physicochemical Properties

  • Solubility : The target compound’s hydroxyl group improves water solubility compared to its methoxy analog (e.g., Benzyl 4-(benzyloxy)-3-methoxybenzoate), though both remain largely hydrophobic due to dual benzyl groups. The carboxylic acid analog (4-(benzyloxy)-3-hydroxybenzoic acid) exhibits higher aqueous solubility at physiological pH .
  • Melting Points : While specific data for the target compound is unavailable, analogs like Benzyl 4-benzyloxy-2-hydroxy-3-formyl-6-methylbenzoate (compound 9, ) show melting points influenced by substituents (e.g., formyl groups lower melting points).
  • Reactivity : The hydroxyl group in the target compound facilitates nucleophilic reactions (e.g., alkylation, acylation), whereas methoxy groups are less reactive. Esters with methyl groups (e.g., Methyl 4-benzyloxy-3-methoxybenzoate) undergo faster hydrolysis than benzyl esters .

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